1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydrazone functional group, which is known for its potential in forming stable complexes with various metals and its utility in organic synthesis.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to viral replication, inflammation, cancer cell growth, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives, it is likely that this compound has a variety of effects at the molecular and cellular level . These could include inhibiting viral replication, reducing inflammation, preventing the growth of cancer cells, inhibiting HIV infection, reducing oxidative stress, inhibiting microbial growth, inhibiting tuberculosis, regulating blood sugar levels, inhibiting malaria, and inhibiting cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:
Formation of 1-methyl-1H-indole-2,3-dione: This can be achieved through the oxidation of 1-methylindole using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydrazone Formation: The 1-methyl-1H-indole-2,3-dione is then reacted with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine under acidic or basic conditions to form the desired hydrazone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The indole ring can be further oxidized to form more complex structures.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Further oxidized indole derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-2,3-dione: Lacks the hydrazone group but shares the indole core structure.
2,6-dichloro-4-(trifluoromethyl)phenylhydrazine: Contains the hydrazone moiety but lacks the indole core.
Uniqueness
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is unique due to the combination of the indole core and the hydrazone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-methylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O/c1-24-12-5-3-2-4-9(12)13(15(24)25)22-23-14-10(17)6-8(7-11(14)18)16(19,20)21/h2-7,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZHVBNGOQXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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